6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid
Overview
Description
6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid is a compound with significant applications in organic chemistry and biochemistry. It is known for its role in peptide synthesis, where it serves as a protected amino acid derivative. The compound’s structure includes a tert-butoxycarbonyl (Boc) group and a fluorenylmethoxycarbonyl (Fmoc) group, which are commonly used protecting groups in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid typically involves the protection of lysine. The process begins with the protection of the amino group of lysine using the Boc group, followed by the protection of the epsilon-amino group with the Fmoc group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Fmoc groups under acidic and basic conditions, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DIC and HOBt.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while piperidine is used for Fmoc deprotection.
Coupling: DIC and HOBt are used to activate the carboxyl group for peptide bond formation.
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis .
Scientific Research Applications
6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected lysine derivative, it is essential in the synthesis of peptides and proteins.
Drug Development: Used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Facilitates the attachment of peptides to other biomolecules for various applications in biochemistry and molecular biology
Mechanism of Action
The compound exerts its effects primarily through its role in peptide synthesis. The Boc and Fmoc groups protect the amino groups during the synthesis process, preventing unwanted side reactions. The deprotection steps are carefully controlled to ensure the correct sequence of amino acids in the final peptide product .
Comparison with Similar Compounds
Similar Compounds
- N2-((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(tert-butoxycarbonyl)-L-lysine
- Fmoc-Lys(Boc)-OH
- Fmoc-Asp(OtBu)-OH
Uniqueness
6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid is unique due to its dual protection strategy, which allows for selective deprotection and sequential peptide synthesis. This makes it highly valuable in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRUUWFGLGNQLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868059 | |
Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-26-9 | |
Record name | N6-(tert-Butoxycarbonyl)-N2-((9H-fluoren-9-ylmethoxy)carbonyl)-L-lysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC334302 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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